3-Fluoro-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
3-Fluoro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₈H₁₀FNO₂S and a molecular weight of 203.24 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a fluorine atom and two methyl groups.
Preparation Methods
The synthesis of 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-Fluoro-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
3-Fluoro-N,4-dimethylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
4-Fluoro-N,N-dimethylbenzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.
N,N-Dimethyl-4-fluorobenzenesulfonamide: Another sulfonamide derivative with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-fluoro-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMJKULQJCCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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